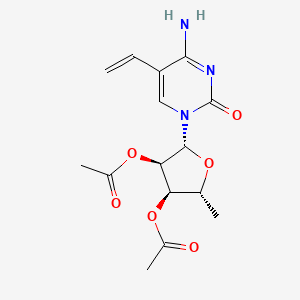
2',3'-di-O-acetyl-5'-deoxy-5-vinylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO0094889 is a synthetic organic compound developed as a prodrug inhibitor of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in combination with capecitabine, an orally administered chemotherapeutic agent, to enhance its antitumor activity. RO0094889 is metabolized by enzymes secreted by tumors to produce the DPD inhibitor 5-vinyluracil, which inhibits the DPD-mediated catabolic degradation of 5-fluorouracil produced locally in tumors from capecitabine .
Métodos De Preparación
The synthesis of RO0094889 involves the design and creation of a tumor-activated prodrug of 5-vinyluracil. The synthetic route includes the sequential conversion of RO0094889 by three enzymes: esterase, cytidine deaminase, and thymidine phosphorylase. These enzymes are highly expressed in various tumor tissues . The preparation method ensures that RO0094889 is selectively converted to 5-vinyluracil in tumor tissues, thereby enhancing the efficacy of capecitabine .
Análisis De Reacciones Químicas
RO0094889 undergoes several chemical reactions, primarily focusing on its conversion to 5-vinyluracil. The major reactions include:
Hydrolysis: Esterase enzymes hydrolyze RO0094889 to produce an intermediate compound.
Deamination: Cytidine deaminase further converts the intermediate to another compound.
Phosphorylation: Thymidine phosphorylase finally converts the compound to 5-vinyluracil.
These reactions are crucial for the activation of RO0094889 in tumor tissues, ensuring its selective inhibition of DPD and enhancing the antitumor activity of capecitabine .
Aplicaciones Científicas De Investigación
RO0094889 has significant applications in scientific research, particularly in the field of oncology. Its primary use is in combination with capecitabine to treat various types of cancer, including colorectal cancer and non-small cell lung carcinoma . The compound’s ability to inhibit DPD selectively in tumor tissues makes it a valuable tool in enhancing the efficacy of chemotherapeutic agents. Additionally, RO0094889 has been studied in various tumor xenograft models, demonstrating its potential in clinical applications .
Mecanismo De Acción
The mechanism of action of RO0094889 involves its conversion to 5-vinyluracil by enzymes secreted by tumors. This conversion leads to the inhibition of DPD, an enzyme responsible for the catabolic degradation of 5-fluorouracil. By inhibiting DPD, RO0094889 increases the concentration of 5-fluorouracil in tumor tissues, thereby enhancing the antitumor activity of capecitabine . The molecular targets involved in this mechanism include esterase, cytidine deaminase, and thymidine phosphorylase .
Comparación Con Compuestos Similares
RO0094889 is unique in its selective inhibition of DPD in tumor tissues. Similar compounds include:
5-ethynyluracil: A DPD inhibitor that inhibits DPD in both tumor and non-cancerous tissues.
5-chloro-2,4-dihydroxypyridine: Another DPD inhibitor with broader inhibition effects.
Compared to these compounds, RO0094889 offers a more targeted approach, reducing the potential for toxicity in non-cancerous tissues while enhancing the efficacy of capecitabine in tumor tissues .
Propiedades
Fórmula molecular |
C15H19N3O6 |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-ethenyl-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C15H19N3O6/c1-5-10-6-18(15(21)17-13(10)16)14-12(24-9(4)20)11(7(2)22-14)23-8(3)19/h5-7,11-12,14H,1H2,2-4H3,(H2,16,17,21)/t7-,11-,12-,14-/m1/s1 |
Clave InChI |
NELWQUQCCZMRPB-UBPLGANQSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)C=C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)C=C)OC(=O)C)OC(=O)C |
Sinónimos |
2',3'-O-diacetyl-5'-deoxy-5-vinylcytidine Ro 09-4889 Ro-09-4889 RO0094889 Ro09-4889 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















